Jasmolactone
Overview
Description
Mechanism of Action
Target of Action
It is known to be used as a flavoring agent , suggesting that its targets could be olfactory receptors or taste receptors in the human body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Decen-5-olide. For instance, the presence of other flavors or substances could potentially alter the perception of its flavor. Additionally, factors such as pH and temperature could affect its stability .
Biochemical Analysis
Biochemical Properties
8-Decen-5-olide plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is known to be metabolized by enzymes such as cytochrome P450 monooxygenases, which catalyze the oxidation of organic substances. These interactions are crucial for the compound’s conversion into other metabolites that contribute to its characteristic aroma and flavor .
Cellular Effects
8-Decen-5-olide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 8-Decen-5-olide can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it has been observed to impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of 8-Decen-5-olide involves its interaction with specific biomolecules within the cell. It binds to certain receptors and enzymes, leading to the activation or inhibition of their functions. For example, 8-Decen-5-olide has been found to inhibit the activity of certain enzymes involved in fatty acid metabolism, thereby affecting lipid biosynthesis and degradation. These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Decen-5-olide have been studied over various time periods. The compound’s stability and degradation have been assessed to understand its long-term effects on cellular function. It has been observed that 8-Decen-5-olide remains relatively stable under controlled conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to 8-Decen-5-olide can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 8-Decen-5-olide vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can even exhibit beneficial properties, such as antioxidant activity. At higher doses, 8-Decen-5-olide can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
8-Decen-5-olide is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds in lipids. This interaction leads to the formation of various metabolites that contribute to the compound’s biological activity. Additionally, 8-Decen-5-olide can influence metabolic flux by altering the levels of key intermediates in lipid biosynthesis and degradation pathways .
Transport and Distribution
Within cells and tissues, 8-Decen-5-olide is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of 8-Decen-5-olide across cellular membranes and its accumulation in specific compartments. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of binding proteins that can sequester it in certain cellular regions .
Subcellular Localization
The subcellular localization of 8-Decen-5-olide is critical for its activity and function. It has been found to localize in various cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 8-Decen-5-olide in these compartments can influence their function and contribute to its overall biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jasmolactone is synthesized through an intramolecular esterification reaction involving 4-hydroxydec-8-enoic acid in the presence of an acid catalyst . The cyclization of this molecule results in the formation of a δ-lactone.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency, often employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Jasmolactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, or carboxylated compounds .
Scientific Research Applications
Jasmolactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone synthesis and reactivity.
Biology: this compound’s floral scent makes it useful in studies of plant-insect interactions and pollination biology.
Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
Gamma-Jasmolactone: Similar in structure but has a more fatty smell, close to peanut.
Methyl Laitone: A constitutional isomer with a coconut-like smell and a lactonic body.
Jasminlactone: More floral and less fruity compared to Jasmolactone.
Uniqueness: this compound stands out due to its unique combination of floral and fruity notes, making it highly valued in perfumery. Its ability to complement jasmine notes and its effectiveness at low concentrations further highlight its distinctiveness .
Properties
CAS No. |
32764-98-0 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-pent-3-enyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2-3,9H,4-8H2,1H3 |
InChI Key |
NBCMACYORPIYNY-UHFFFAOYSA-N |
SMILES |
CC=CCCC1CCCC(=O)O1 |
Canonical SMILES |
CC=CCCC1CCCC(=O)O1 |
density |
0.975-1.007 (20°) |
32764-98-0 | |
physical_description |
Clear colourless to pale yellow liquid; Oily, fruity, floral petal, jasmin, peach, apricot aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is γ-jasmolactone and where is it found?
A1: γ-Jasmolactone is a natural fragrance compound, primarily known as a constituent of jasmine flower essential oil. It contributes to the characteristic floral and fruity scent of jasmine. [, ]
Q2: What are some of the main applications of γ-jasmolactone?
A2: γ-Jasmolactone is primarily used in the perfume industry due to its pleasant scent. It's also used as a flavoring agent in food and beverages. [, ]
Q3: Can you describe a general method for synthesizing γ-jasmolactone?
A3: One common synthetic route utilizes readily available starting materials like succinic anhydride or glutaric anhydride. The synthesis involves reacting these anhydrides with (Z)-3-hexenylmagnesium bromide to obtain (Z)-4-oxo-7-decenoic acid. Subsequent reduction with sodium borohydride and cyclization yields γ-jasmolactone. []
Q4: Are there alternative synthetic pathways to γ-jasmolactone?
A4: Yes, numerous alternative methods exist. Some utilize different starting materials, such as methyl 3-formylpropionate [], 3-cyanopropionaldehyde dimethyl acetal [], or (Z)-7-nitro-3-heptene []. Others utilize unique reactions, like the Michael addition of nitroalkanes with methyl acrylate followed by electrochemical oxidative Nef reactions [].
Q5: Can γ-jasmolactone be synthesized in an enantioselective manner?
A5: Yes, enantioselective syntheses of (R)-(+)-γ-jasmolactone have been reported, starting from (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester. The key step involves an inversion of configuration of the stereogenic center. [, ]
Q6: How can racemic γ-jasmolactone be resolved into its enantiomers?
A6: Packed column supercritical fluid chromatography (pSFC) has been successfully employed for the resolution of racemic γ-jasmolactone. Chiral stationary phases like Chiralcel OD-H, along with specific modifiers and optimized conditions, have shown high efficiency in separating the enantiomers. []
Q7: Has lipase-catalyzed resolution been explored for obtaining enantiopure γ-jasmolactone?
A7: Yes, a combination of lipase-catalyzed resolution and the Mitsunobu reaction has been successfully used to synthesize various (S)-γ-lactones, including (S)-γ-jasmolactone, with high yields and optical purities. []
Q8: Can γ-jasmolactone be used as a starting material for synthesizing other natural products?
A8: Yes, γ-jasmolactone serves as a precursor in the synthesis of methyl dehydrojasmonate, another natural product found in plants. This transformation typically involves a sulfenylation-sulfoxide pyrolysis reaction. []
Q9: Have any novel secoiridoid lactones related to γ-jasmolactone been discovered?
A9: Yes, four new secoiridoid lactones, named jasmolactones A, B, C, and D, have been isolated from Jasminum multiflorum. These compounds feature a novel bicyclic 2-oxo-oxepano[4,5-c]pyran ring system. []
Q10: Have any biological activities been reported for these novel jasmolactones?
A10: Yes, pharmacological studies have shown that jasmolactones B and D exhibit coronary vasodilating and cardiotropic activities. []
Q11: Has microbial biogeneration of γ-jasmolactone been explored?
A11: Research has investigated the microbial biogeneration of (R)-γ-jasmolactone, exploring its potential for sustainable and scalable production. []
Q12: Are there any known alternatives or substitutes for γ-jasmolactone in its various applications?
A12: While specific alternatives are dependent on the intended application, several other compounds possess similar aroma profiles to γ-jasmolactone and may serve as substitutes in perfumery or flavoring. []
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